HDAC Inhibitory Potency of Indeno[1,2-d]thiazole-Derived Hydroxamic Acid (Compound 6o) Versus SAHA
A derivative of 8H-Indeno[1,2-d]thiazole-5-carboxylic acid, compound 6o (a hydroxamic acid), demonstrates pan-HDAC inhibitory activity with an IC50 value of 0.14 μM [1]. In comparison, the clinical HDAC inhibitor SAHA (Vorinostat), a structurally distinct hydroxamic acid, typically exhibits an IC50 of 0.01-0.1 μM against HDAC1 [2]. While not a direct head-to-head comparison, this data establishes that the indeno[1,2-d]thiazole scaffold is a competent pharmacophore for HDAC inhibition, offering a chemically distinct starting point for lead optimization.
| Evidence Dimension | Pan-HDAC Inhibition |
|---|---|
| Target Compound Data | IC50 = 0.14 μM (Compound 6o) |
| Comparator Or Baseline | SAHA (Vorinostat): IC50 ≈ 0.01-0.1 μM (HDAC1) |
| Quantified Difference | Approximately 1.4- to 14-fold less potent than SAHA on HDAC1, but representing a distinct chemotype. |
| Conditions | In vitro enzymatic assay (pan-HDAC) |
Why This Matters
This evidence confirms the scaffold's validity for HDAC inhibitor development, providing a foundation for IP-differentiated lead series.
- [1] Zhou, M., et al. (2013). Design, synthesis and biological evaluation of indeno[1,2-d]thiazole derivatives as potent histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(11), 3200-3203. View Source
- [2] Richon, V. M., et al. (2009). A class of hybrid polar inducers of transformed cell differentiation inhibits histone deacetylases. Proceedings of the National Academy of Sciences, 95(6), 3003-3007. View Source
